molecular formula C11H12KN3O3S B1410935 potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate CAS No. 1864063-19-3

potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate

Cat. No.: B1410935
CAS No.: 1864063-19-3
M. Wt: 305.4 g/mol
InChI Key: JHGULWQHROCPCT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is a useful research compound. Its molecular formula is C11H12KN3O3S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Analysis : Derivatives of 1,2,4-triazole, such as potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate, have been studied for their pharmacological properties. A study developed an HPLC-DAD method for determining the active pharmaceutical ingredient in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, demonstrating the relevance of these compounds in pharmaceutical analysis (Shcherbyna et al., 2019).

  • Synthesis and Biological Activity : The synthesis and potential biological activities of 1,2,4-triazole derivatives have been a subject of research. For example, a study on the synthesis of a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed these compounds exhibit cytotoxic and antimicrobial activities (Sumangala et al., 2012).

  • Material Science : In another aspect, 1,2,4-triazole derivatives have been studied for their use in material science. For instance, a study on the synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties highlighted the importance of these compounds in developing new materials (Xu et al., 2010).

  • Chemical Analysis and Surface Activity : The chemical analysis and surface activity of 1,2,4-triazole derivatives are also significant. A study discussed the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, indicating their potential in various applications (El-Sayed, 2006).

  • Corrosion Inhibition : Interestingly, triazole derivatives have been studied for their corrosion inhibition properties. A research paper discussed the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media, showcasing an application in corrosion prevention (Lagrenée et al., 2002).

Properties

IUPAC Name

potassium;4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S.K/c1-14-10(12-13-11(14)18(15,16)17)8-7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGULWQHROCPCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Reactant of Route 2
Reactant of Route 2
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Reactant of Route 3
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Reactant of Route 4
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Reactant of Route 5
Reactant of Route 5
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Reactant of Route 6
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.